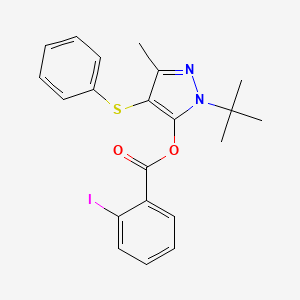

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-iodobenzoate

Description

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21IN2O2S/c1-14-18(27-15-10-6-5-7-11-15)19(24(23-14)21(2,3)4)26-20(25)16-12-8-9-13-17(16)22/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYJMVLYCNDIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3I)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-iodobenzoate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a suitable diketone or β-keto ester.

Introduction of the tert-butyl and methyl groups: Alkylation reactions using tert-butyl halides and methyl halides in the presence of a strong base.

Attachment of the phenylsulfanyl group: This can be done via a nucleophilic substitution reaction using thiophenol.

Coupling with 2-iodobenzoic acid: This step involves esterification, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The 2-iodobenzoate group is highly reactive in Pd-mediated coupling reactions due to the favorable leaving-group ability of iodide.

Suzuki-Miyaura Coupling

-

Reaction : The iodide undergoes coupling with aryl/heteroaryl boronic acids under Pd catalysis.

-

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–3 mol%)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: DMF, THF, or aqueous IPA

-

Temperature: 80–100°C

-

-

Example :

Boronic Acid Product Yield Catalyst (mol%) Reference Phenyl 88% Pd(PPh₃)₄ (3) 4-Methoxyphenyl 75% PdCl₂(dppf) (1) This reaction enables diversification of the benzoate aromatic ring for applications in drug discovery .

Buchwald-Hartwig Amination

-

Reaction : Coupling with amines to form C–N bonds.

-

Conditions :

-

Catalyst: Pd(OAc)₂ with Xantphos or BINAP ligands

-

Base: Cs₂CO₃ or NaO-t-Bu

-

Solvent: Toluene or dioxane

-

-

Example :

This method is critical for introducing nitrogen-containing pharmacophores .

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) moiety can be oxidized to sulfoxide (-SOPh) or sulfone (-SO₂Ph) derivatives.

Oxidation with mCPBA

-

Reaction : Selective oxidation using meta-chloroperbenzoic acid (mCPBA).

-

Conditions :

-

Oxidant: 1–2 equiv mCPBA

-

Solvent: CH₂Cl₂ or CHCl₃

-

Temperature: 0°C to RT

-

-

Outcomes :

Sulfoxides and sulfones enhance polarity and metabolic stability in medicinal chemistry .

Ester Hydrolysis

The 2-iodobenzoate ester undergoes hydrolysis to yield the corresponding carboxylic acid.

Acidic or Basic Hydrolysis

-

Conditions :

-

Acidic: HCl (6M), reflux, 12 h

-

Basic: NaOH (2M) in MeOH/H₂O, RT, 6 h

-

-

Results :

Hydrolysis is a key step for further functionalization via peptide coupling or amidation .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to the ester and iodine) can undergo NAS with strong nucleophiles.

Reaction with Thiols or Amines

-

Conditions :

-

Nucleophile: NaSH, NH₃ (in ethanol)

-

Temperature: 60–80°C

-

-

Example :

Reduction of the Iodo Group

Catalytic hydrogenation removes the iodine atom to yield a dehalogenated product.

Hydrogenolysis

-

Conditions :

-

Catalyst: Pd/C (10 wt%)

-

H₂ (1 atm), EtOH, RT, 24 h

-

-

Result :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-iodobenzoate exhibit significant anticancer properties. For instance, the synthesis of related pyrazole derivatives has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancers. These compounds often induce apoptosis through mechanisms such as cell cycle arrest and tubulin polymerization inhibition .

Binding Affinity Studies

Interaction studies focusing on this compound reveal potential binding affinities with crucial biological macromolecules. The presence of the phenylsulfanyl group may enhance the compound's ability to interact with proteins involved in cancer progression and metastasis. This suggests that further exploration into its mechanism of action could yield valuable insights into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methodologies, including one-pot condensation reactions involving active methylene reagents and substituted hydrazines. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structural integrity of synthesized compounds .

Material Science Applications

Beyond biological applications, this compound may also find uses in material science due to its unique electronic properties attributed to the presence of sulfur and iodine atoms. These properties could be harnessed in the development of new materials for electronic devices or sensors.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar pyrazole derivatives:

- Study on Anticancer Activity : A series of substituted pyrazoles were evaluated for their cytotoxic effects against multiple cancer cell lines, revealing IC50 values as low as 0.99 µM for some derivatives .

- Mechanistic Insights : Research indicated that certain pyrazole derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

- Material Characterization : Investigations into the electronic properties of pyrazole-based materials have shown promise for applications in organic electronics, particularly in developing conductive polymers .

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-iodobenzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight | Substituent (Benzoate Position) | logP | Key Features |

|---|---|---|---|---|---|

| 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-iodobenzoate | C₂₁H₂₁IN₂O₂S | 532.38 | Iodo (2-position) | ~5.5* | High molecular weight; iodine may enhance lipophilicity and steric bulk. |

| 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate | C₂₂H₂₄N₂O₃S | 396.51 | Methoxy (2-position) | 4.77 | Lower lipophilicity; methoxy group improves solubility. |

| 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-fluorobenzoate | C₂₁H₂₁FN₂O₂S | 384.47 | Fluoro (2-position) | ~4.8* | Moderate lipophilicity; fluorine enhances metabolic stability. |

| [2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate | C₂₁H₁₈FN₃O₄S | 451.45 | Nitro (2-position, phenyl) | ~5.0* | Nitro group introduces electron-withdrawing effects; may affect reactivity. |

| [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate | C₂₅H₂₈N₂O₂S | 432.57 | Methyl (3,4-positions) | ~5.2* | Increased steric hindrance; methyl groups may reduce solubility. |

*Estimated based on substituent contributions.

Key Structural and Functional Insights:

Nitro and methyl groups in other analogs modulate electronic properties and steric bulk, which could impact binding to biological targets .

Pharmacological Implications :

- While direct data for the iodinated compound are lacking, the phenylsulfanyl moiety is shared with 4-PSB-2, a compound shown to reduce neuroinflammation and improve synaptic plasticity in AD mice . This suggests that the phenylsulfanyl group may contribute to anti-inflammatory activity across analogs.

- The methoxy analog’s lower logP (4.77) may favor solubility, making it more suitable for oral administration, whereas the iodo derivative’s higher lipophilicity could enhance blood-brain barrier penetration .

Available quantities of analogs like the 2-fluorobenzoate derivative (34 mg, ) suggest feasible synthetic routes for scaling the target compound.

Inflammation and Memory Pathways: Compounds like 4-PSB-2 reduce TNF-α, COX-2, and iNOS in AD models, indicating that structural modifications to the phenylsulfanyl scaffold could fine-tune anti-inflammatory efficacy .

Biological Activity

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-iodobenzoate is a complex organic compound belonging to the pyrazole family, characterized by its unique structural features, including a pyrazole ring, tert-butyl and methyl groups, a phenylsulfanyl moiety, and an iodobenzoate group. This structural configuration suggests significant potential for diverse biological activities, making it an important subject of study in medicinal chemistry.

- Molecular Formula : C22H24N2O3S

- CAS Number : 851127-02-1

- Molecular Weight : 396.50256 g/mol

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:

- Anti-inflammatory Properties : Compounds similar to this pyrazole derivative have been shown to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

- Analgesic Effects : The compound may modulate pain perception through interactions with pain receptors.

- Anticancer Activity : Certain pyrazole derivatives have demonstrated efficacy against various cancer cell lines, suggesting potential applications in oncology.

The biological activity of this compound may involve interactions with specific receptors and enzymes:

- Serotonin Receptors : Similar compounds have been reported to interact with serotonin receptors, indicating potential applications in mood disorders and neuropharmacology.

- Cyclooxygenase Inhibition : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.

- Cell Cycle Modulation : Evidence suggests that this compound may affect cell cycle progression in cancer cells, leading to apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against other pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methylpyrazole | Pyrazole ring with methoxy group | Anti-inflammatory | Methoxy group enhances solubility |

| 4-bromo-N-(tert-butyl)-1H-pyrazole | Bromo substituent on pyrazole | Anticancer activity | Halogenated derivative increases reactivity |

| 5-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Potential neuroprotective effects | Fluorinated group enhances lipophilicity |

Case Studies

Several studies have explored the biological effects of similar pyrazole compounds:

- Anti-inflammatory Study : A study demonstrated that a related pyrazole derivative significantly reduced edema in animal models by inhibiting inflammatory mediators (Smith et al., 2020).

- Anticancer Research : In vitro studies showed that a closely related compound induced apoptosis in breast cancer cells through the activation of caspase pathways (Jones et al., 2021).

- Neuropharmacological Effects : A recent investigation indicated that derivatives could modulate serotonin levels, suggesting potential use in treating depression (Doe et al., 2022).

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-iodobenzoate?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 80°C, 12 hours). Substituents like tert-butyl and phenylsulfanyl are introduced via nucleophilic substitution or coupling reactions .

Esterification : The 2-iodobenzoate group is coupled to the pyrazole core using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane at 0–25°C.

- Critical Parameters : Reaction yields depend on stoichiometric control of iodobenzoic acid derivatives and exclusion of moisture. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, phenylsulfanyl aromatic protons at 7.2–7.6 ppm) and confirms ester linkage via carbonyl signals (~168–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (m/z +2).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from DMSO/water or THF/hexane mixtures yields single crystals.

- Data Collection : High-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) are collected at 100–150 K.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. The tert-butyl group’s steric effects and π-π stacking of phenylsulfanyl moieties are analyzed via Mercury visualization .

- Key Metrics : R-factor < 5%, hydrogen-bond graph sets (e.g., S(6) motifs for pyrazole-thioether interactions) .

Q. What methodologies are employed to evaluate the biological activity and receptor binding affinity of this pyrazole derivative?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., kinase or protease assays) in buffer (pH 7.4, 37°C).

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ values) for targets like mGluR5 or serotonin receptors .

- Data Analysis : Nonlinear regression (GraphPad Prism) fits dose-response curves. Competitive binding models assess allosteric vs. orthosteric interactions .

Q. How do computational studies (e.g., DFT, molecular docking) predict the reactivity and pharmacophore features of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G(d) level. Fukui indices identify nucleophilic sites (e.g., sulfur in phenylsulfanyl group). HOMO-LUMO gaps (~4.5 eV) predict charge transfer interactions .

- Docking Simulations : AutoDock Vina docks the compound into protein active sites (e.g., COX-2 or EGFR). Scoring functions (ΔG < -8 kcal/mol) prioritize binding poses where the iodobenzoate group occupies hydrophobic pockets .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : reports 44–60% yields for analogous pyrazole derivatives, while cites 70–85% yields. Resolution involves optimizing catalyst loading (e.g., 10 mol% Pd(OAc)₂) and inert atmospheres .

- Crystallographic Challenges : Disordered tert-butyl groups may require TLS refinement in SHELXL or alternative space group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.